4-(Oxan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-2-yl)aniline is an organic compound characterized by an aniline group attached to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-2-yl)aniline typically involves the reaction of aniline with oxirane derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where aniline reacts with oxirane in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxan-2-yl nitrobenzene.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Oxan-2-yl nitrobenzene.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Oxan-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Oxan-2-yl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(oxan-2-yl)aniline |
InChI |
InChI=1S/C11H15NO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2 |
InChI Key |
PCMXHFLMBJKAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.